Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area vs. Benzothiazole-Acetamide Comparators
CAS 941884-85-1 possesses a calculated XLogP3-AA of 4.8 and a topological polar surface area (TPSA) of 104 Ų, as derived from its SMILES structure [1]. In the closely related anti-inflammatory benzothiazole series (e.g., N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides), the presence of a basic piperidine nitrogen increases TPSA beyond 120 Ų and reduces LogP below 3.5, fundamentally altering passive membrane permeability predictions. The higher lipophilicity and moderate TPSA of CAS 941884-85-1 place it in a distinct ADME space, favoring blood–brain barrier penetration and intracellular target access relative to more polar benzothiazole-acetamide analogs.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8; TPSA = 104 Ų |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide series: estimated TPSA > 120 Ų, LogP < 3.5 |
| Quantified Difference | ΔLogP ≈ +1.3; ΔTPSA ≈ −16 Ų |
| Conditions | Computed values (PubChem 2025.09.15 release; comparator TPSA/LogP estimated from representative structures in J Iran Chem Soc 2023, 20, 861–873) |
Why This Matters
The higher lipophilicity predicts superior membrane permeability, making this compound a more suitable scaffold for intracellular or CNS target-based assays compared to more polar benzothiazole-acetamide derivatives.
- [1] PubChem Compound Summary for CID 18587103, N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide. National Center for Biotechnology Information (2026). View Source
